2-O,3-O,4-O,5-O-Tetramethyl-D-glucose

Description

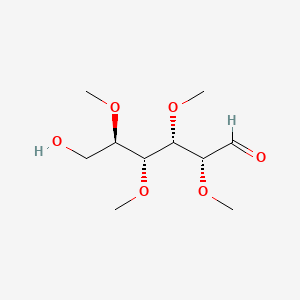

2-O,3-O,4-O,5-O-Tetramethyl-D-glucose is a methylated derivative of D-glucose where hydroxyl groups at positions 2, 3, 4, and 5 are substituted with methyl ethers. This modification alters the compound’s physical and chemical properties, including solubility, stability, and reactivity. Methylation at these positions is typically achieved via selective protection strategies using reagents like methyl iodide under controlled conditions . However, a critical structural consideration arises: in the pyranose form of glucose, the oxygen at position 5 is part of the cyclic hemiacetal structure, making methylation at O-5 chemically implausible. For this article, we assume the intended compound is 2,3,4,6-Tetramethyl-D-glucose, a widely studied derivative, and proceed with comparisons accordingly.

Properties

Molecular Formula |

C10H20O6 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetramethoxyhexanal |

InChI |

InChI=1S/C10H20O6/c1-13-7(5-11)9(15-3)10(16-4)8(6-12)14-2/h5,7-10,12H,6H2,1-4H3/t7-,8+,9+,10+/m0/s1 |

InChI Key |

ZHDUHOGDACXESL-SGIHWFKDSA-N |

Isomeric SMILES |

CO[C@H](CO)[C@H]([C@@H]([C@H](C=O)OC)OC)OC |

Canonical SMILES |

COC(CO)C(C(C(C=O)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Methylation of D-Glucose Derivatives

- Starting Material: D-glucose or methyl α-D-glucopyranoside.

- Reagents: Methyl iodide or dimethyl sulfate as methylating agents.

- Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous solvents (e.g., dimethylformamide, DMF).

- Procedure: The free hydroxyl groups are deprotonated by the base, followed by nucleophilic substitution with methyl iodide or dimethyl sulfate, resulting in methyl ethers at positions 2, 3, 4, and 5.

- Workup: The reaction mixture is quenched, extracted, and purified by column chromatography.

This method is widely used due to its simplicity but may require multiple steps of protection and deprotection if selective methylation is needed.

Preparation via Methylation of Methyl α-D-Glucopyranoside

A more specific example is the methylation of methyl α-D-glucopyranoside:

- Methyl α-D-glucopyranoside is dissolved in pyridine.

- Methyl iodide is added dropwise, and the mixture is stirred at room temperature or slightly elevated temperature overnight.

- The reaction leads to the formation of 2,3,4,5-tetra-O-methyl methyl α-D-glucopyranoside.

- Subsequent hydrolysis or further modification can yield 2,3,4,5-tetramethyl-D-glucose.

Use of Protecting Groups and Selective Methylation

To improve selectivity, protecting groups such as acetyl or benzoyl groups are introduced at specific hydroxyl positions, followed by methylation of the remaining free hydroxyls. For example:

- Acetylation of D-glucose to form tetra-O-acetyl derivatives.

- Selective removal of acetyl groups.

- Methylation of free hydroxyl groups.

- Final deprotection to yield the tetramethyl derivative.

This approach allows for regioselective methylation and avoids overmethylation or side reactions.

Modern Green Chemistry Approach: Ionic Liquid-Mediated Methylation

Recent advances have introduced the use of ionic liquids as green solvents and reaction media for methylation reactions, improving yields and reducing environmental impact.

Preparation of 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone (Related Compound)

- Reaction of D-gluconolactone with hexamethyldisilazane in an ionic liquid (e.g., 1,3-dimethylimidazolium hexafluorophosphate).

- Conducted under nitrogen atmosphere at 20-25 °C for 1.5 hours.

- Product isolated by reduced pressure distillation at 80-90 °C.

- Yield: 87-95%, with high purity (>98%).

- Ionic liquid can be recovered and reused after washing and drying.

This method, while for a trimethylsilyl derivative, demonstrates the potential for environmentally friendly methylation or silylation of glucose derivatives, which can be adapted for methylation to produce tetramethyl derivatives.

Analytical Data and Characterization

| Property | Value |

|---|---|

| Molecular Formula | C10H20O6 |

| Molecular Weight | 236.26 g/mol |

| Exact Mass | 236.126 |

| Melting Point | Not widely reported |

| Solubility | Soluble in organic solvents |

| Spectroscopic Data | NMR, MS confirm methylation |

| Purity (from ionic liquid method) | >98% |

Research Findings and Applications

- Methylation analysis using 2,3,4,5-tetramethyl-D-glucose as a reference helps in determining glycosidic linkages in polysaccharides by methylation followed by hydrolysis and GC-MS analysis.

- The compound serves as a standard in carbohydrate structural studies due to its well-defined methylation pattern.

- Preparation methods involving ionic liquids reduce hazardous waste and improve atom economy compared to classical methylation routes.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classical methylation | D-glucose / methyl α-D-glucopyranoside | Methyl iodide, NaH or K2CO3, DMF, RT to reflux | 60-80 | Simple, well-established | Use of toxic reagents, waste |

| Protecting group strategy | Acetylated glucose derivatives | Acetylation, selective deacetylation, methylation | 70-85 | Regioselectivity | Multi-step, time-consuming |

| Ionic liquid-mediated methylation (for silyl analog) | D-gluconolactone | Hexamethyldisilazane, ionic liquid, 20-90 °C | 87-95 | Green chemistry, high purity | Requires ionic liquid handling |

Chemical Reactions Analysis

Types of Reactions

2-O,3-O,4-O,5-O-Tetramethyl-D-glucose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Substitution reactions often use reagents like halides (e.g., HCl, HBr) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-O,3-O,4-O,5-O-Tetramethyl-D-glucose has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.

Medicine: It serves as a precursor for the synthesis of various pharmaceuticals and bioactive molecules.

Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds

Mechanism of Action

The mechanism of action of 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Positional Variations

The positions of methyl groups significantly influence molecular properties. Key analogs include:

Key Insights :

- Primary vs. Secondary Hydroxyl Methylation : Methylation at 6-O (primary hydroxyl) in 2,3,4,6-Tetramethyl-D-glucose reduces hydrogen bonding capacity, lowering water solubility compared to analogs like 4-O-Methyl-D-glucuronic acid, which retains polar carboxylic groups .

- Stability : Methyl ethers are hydrolytically stable under acidic and basic conditions, unlike acetylated derivatives (e.g., 1,2,4,6-Tetra-O-acetyl-D-galactose), which deprotect readily in basic environments .

- Steric Effects : Silylated analogs (e.g., trimethylsilyl groups) exhibit greater steric hindrance, impacting their utility in glycosylation reactions compared to methylated derivatives .

Reactivity in Glycosylation Reactions

Methylation patterns influence stereochemical outcomes in glycosylation:

- 2-O-Methylation: In β-selective glycosylation, bulky groups at 2-O (e.g., rhamnosyl or TBS groups) can hinder β-selectivity by destabilizing transition states. However, methyl groups, being smaller, may allow better control over stereochemistry .

- 6-O-Methylation : The absence of a hydroxyl group at 6-O in 2,3,4,6-Tetramethyl-D-glucose prevents participation in hydrogen bonding, reducing its acceptor capacity in enzymatic glycosyltransferase reactions compared to unmethylated substrates .

Q & A

Q. What are the key synthetic strategies for regioselective methylation of D-glucose to produce 2-O,3-O,4-O,5-O-Tetramethyl-D-glucose?

Regioselective methylation requires precise protection/deprotection strategies. A common approach involves:

- Stepwise Protection : Use acid-labile protecting groups (e.g., isopropylidene) to block specific hydroxyl groups, followed by methylation of exposed positions. For example, oxidation/exchange methods (e.g., CrO₃ oxidation and O-water hydration) can introduce labels at targeted positions .

- Methylation Agents : Trimethylsilyl (TMS) or methyl iodide in the presence of Ag₂O or NaH to enhance reactivity .

- Purification : Column chromatography or recrystallization to isolate isomers, as TLC analysis often reveals multiple products due to incomplete regioselectivity .

Table 1 : Example Reaction Conditions for Methylation

| Step | Reagents | Solvent | Temperature | Key Outcome |

|---|---|---|---|---|

| 1 | CrO₃, O-water | Acetic acid | 0–25°C | Keto intermediate |

| 2 | NaBH₄ | THF | 0°C | Reduction to hydroxyl |

| 3 | Methyl iodide, Ag₂O | DMF | 60°C | Methylation |

Q. How can NMR spectroscopy resolve structural ambiguities in tetramethyl-D-glucose derivatives?

- H and C NMR : Assign methyl group signals based on chemical shifts (δ 3.2–3.5 ppm for O-methyl protons; δ 50–60 ppm for O-methyl carbons). Anomeric proton signals (δ 4.5–5.5 ppm) confirm pyranose/furanose ring forms .

- 2D NMR (HSQC, HMBC) : Correlate methyl groups with adjacent carbons to confirm substitution patterns. For example, cross-peaks between O-methyl protons and C2/C3/C4/C5 carbons validate regiochemistry .

Advanced Research Questions

Q. How can this compound be used to study glycosyltransferase substrate specificity?

- Enzyme Assays : Incubate the compound with glycosyltransferases (e.g., galactosyltransferases) and UDP-sugar donors. Monitor product formation via HPLC or mass spectrometry to assess acceptor substrate activity .

- Structural Insights : Compare kinetic parameters (, ) with native substrates to elucidate steric or electronic effects of methyl groups on enzyme binding .

Q. What computational methods predict the stability of tetramethyl-D-glucose under varying pH or temperature?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate steric strain from methyl groups. Solvation models (e.g., PCM for DMSO) predict stability in polar solvents .

- MD Simulations : Simulate thermal denaturation (e.g., 300–500 K) to identify decomposition pathways. Key metrics include bond dissociation energies and torsional angles .

Table 2 : Computed Free Energies for Methylated Glucose in DMSO

| Structure | ΔG(gas) (a.u.) | ΔG(DMSO) (a.u.) |

|---|---|---|

| α-Anomer | -1234.56 | -1235.78 |

| β-Anomer | -1234.49 | -1235.65 |

Q. How do isotopic labels (e.g., 17^{17}17O) enhance metabolic tracking of methylated glucose analogs?

- Labeling Protocol : Introduce O via keto/enol exchange (e.g., acid-catalyzed hydration with O-water) at the C5 position, followed by reduction to restore the hydroxyl group .

- Applications : Use O-labeled derivatives in PET imaging or NMR-based metabolic flux analysis to monitor glucose utilization in cancer cells .

Data Contradiction Analysis

Q. How to address discrepancies in reported methylation efficiencies across studies?

- Source Analysis : Compare reaction conditions (e.g., solvent polarity, base strength). For instance, NaH in DMF may yield higher methylation at C5 versus Ag₂O in THF .

- Validation : Replicate experiments with controlled variables (e.g., moisture levels, reagent purity) and characterize products using orthogonal techniques (NMR, X-ray crystallography) .

Methodological Best Practices

Q. What precautions ensure reproducibility in synthesizing tetramethyl-D-glucose?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.